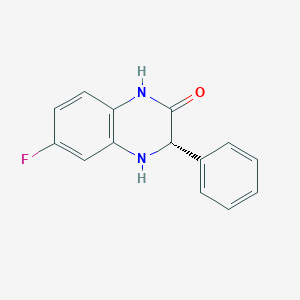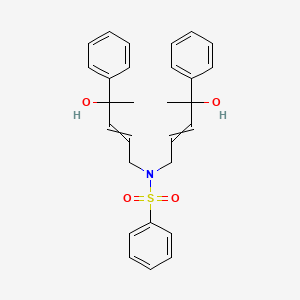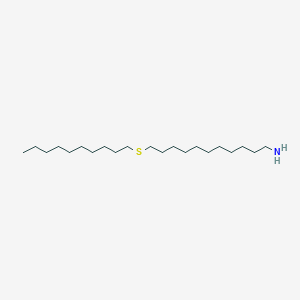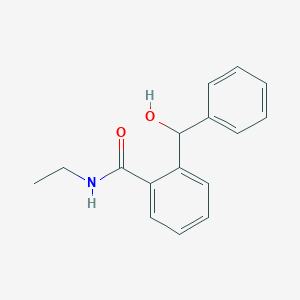
(3S)-6-Fluoro-3-phenyl-3,4-dihydroquinoxalin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-6-Fluoro-3-phenyl-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by the presence of a fluorine atom at the 6th position and a phenyl group at the 3rd position of the quinoxaline ring. The compound’s unique structure contributes to its diverse chemical and biological properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-6-Fluoro-3-phenyl-3,4-dihydroquinoxalin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-fluoroaniline with phenylglyoxal in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired quinoxaline derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-6-Fluoro-3-phenyl-3,4-dihydroquinoxalin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: The fluorine atom and phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-diones, while reduction can produce tetrahydroquinoxalines.
Aplicaciones Científicas De Investigación
(3S)-6-Fluoro-3-phenyl-3,4-dihydroquinoxalin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific chemical and physical properties.
Mecanismo De Acción
The mechanism of action of (3S)-6-Fluoro-3-phenyl-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
6-Fluoroquinoxaline: Lacks the phenyl group at the 3rd position.
3-Phenylquinoxaline: Lacks the fluorine atom at the 6th position.
Dihydroquinoxaline Derivatives: Various derivatives with different substituents at the 3rd and 6th positions.
Uniqueness
The presence of both the fluorine atom and the phenyl group in (3S)-6-Fluoro-3-phenyl-3,4-dihydroquinoxalin-2(1H)-one imparts unique chemical and biological properties. This combination enhances its reactivity and potential biological activities, distinguishing it from other similar compounds.
Propiedades
Número CAS |
479677-43-5 |
|---|---|
Fórmula molecular |
C14H11FN2O |
Peso molecular |
242.25 g/mol |
Nombre IUPAC |
(3S)-6-fluoro-3-phenyl-3,4-dihydro-1H-quinoxalin-2-one |
InChI |
InChI=1S/C14H11FN2O/c15-10-6-7-11-12(8-10)16-13(14(18)17-11)9-4-2-1-3-5-9/h1-8,13,16H,(H,17,18)/t13-/m0/s1 |
Clave InChI |
WCSJCILJTDOBSC-ZDUSSCGKSA-N |
SMILES isomérico |
C1=CC=C(C=C1)[C@H]2C(=O)NC3=C(N2)C=C(C=C3)F |
SMILES canónico |
C1=CC=C(C=C1)C2C(=O)NC3=C(N2)C=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,1,2,2,3,3-Hexafluoro-1-[(propan-2-yl)oxy]propane](/img/structure/B14237658.png)
![3-(Chloromethyl)-4-[4-(trifluoromethyl)phenyl]but-3-en-2-one](/img/structure/B14237665.png)
![2-Chloro-5-methyl-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine](/img/structure/B14237666.png)


![1,4-Diiodo-2,5-bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene](/img/structure/B14237679.png)
![2-Propen-1-one, 3-[4-(phenylmethoxy)phenyl]-1-(2-pyridinyl)-](/img/structure/B14237687.png)

![2H-2,5-Propanofuro[2,3-d][1,3]dioxole](/img/structure/B14237701.png)
![{[2-(4-Bromophenyl)propan-2-yl]oxy}(triethyl)silane](/img/structure/B14237705.png)


